ethyl N-(phenylacetyl)-beta-alaninate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[(2-phenylacetyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)8-9-14-12(15)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIVRUYTJUMYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl N Phenylacetyl Beta Alaninate
Retrosynthetic Analysis and Strategic Precursor Selection for Target Compoundgoogle.com
A retrosynthetic analysis of ethyl N-(phenylacetyl)-beta-alaninate reveals two principal pathways for its synthesis, stemming from the disconnection of either the ester or the amide bond.
Route A: Esterification followed by N-Acylation. This approach commences with the esterification of β-alanine to yield β-alanine ethyl ester. This intermediate is subsequently acylated with a suitable phenylacetylating agent to form the final product. The key precursors for this route are β-alanine, ethanol (B145695), and a phenylacetic acid derivative.
Route B: N-Acylation followed by Esterification. In this alternative strategy, β-alanine is first N-acylated with a phenylacetyl moiety to produce N-(phenylacetyl)-β-alanine. The subsequent step involves the esterification of the carboxylic acid group of this intermediate with ethanol to afford the target compound. The strategic precursors for this pathway are β-alanine, phenylacetic acid, and ethanol.
The selection of the optimal synthetic route depends on several factors, including the commercial availability and cost of the starting materials, the efficiency and selectivity of each reaction step, and the ease of purification of the intermediates and the final product.
Esterification Techniques for Beta-Amino Acid Carboxylates
The formation of the ethyl ester in either of the retrosynthetic routes is a critical step. Several methodologies can be employed for the esterification of the carboxylate group of β-alanine or its N-acylated derivative.
Direct Esterification Protocols and Catalytic Optimization
Direct esterification, most notably the Fischer-Speier esterification, is a widely used method that involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.comresearchgate.net For the synthesis of this compound, this can be applied to either N-(phenylacetyl)-β-alanine or directly to β-alanine.
Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). operachem.comacs.org The reaction is typically carried out by refluxing the carboxylic acid in an excess of ethanol, which serves as both the reactant and the solvent, to drive the equilibrium towards the formation of the ester. operachem.com A study on the esterification of L-phenylalanine with ethanol using sulfuric acid as a catalyst reported a yield of 78.1% after refluxing for 3.5 hours. google.com By continuously adding ethanol and distilling it off from the reaction mixture, the yield was improved to 99.9%. google.com
Another effective method for direct esterification involves the use of thionyl chloride (SOCl₂) in alcohol. google.comchemicalbook.com Thionyl chloride reacts with the alcohol in situ to generate HCl, which then catalyzes the esterification. This method is advantageous as it avoids the use of concentrated mineral acids and often proceeds under milder conditions. For instance, L-alanine ethyl ester hydrochloride was synthesized in over 80% yield by treating L-alanine with thionyl chloride in ethanol at reflux for 1.5 hours. chemicalbook.com A patent describes a process for producing amino acid ester hydrochlorides by adding thionyl chloride to a mixture of the amino acid and alcohol at an internal temperature of 35°C to 60°C, which allows for a more controlled reaction. google.com
| Catalyst | Substrate | Alcohol | Conditions | Yield |
| H₂SO₄ | L-Phenylalanine | Ethanol | Reflux, 3.5 h | 78.1% google.com |
| H₂SO₄ | L-Phenylalanine | Ethanol | Reflux, 3.5 h (continuous addition/distillation) | 99.9% google.com |
| SOCl₂ | L-Alanine | Ethanol | Reflux, 1.5 h | >80% chemicalbook.com |
Activated Ester and Mixed Anhydride (B1165640) Methodologies
To circumvent the often harsh conditions of direct acid-catalyzed esterification, milder methods involving the activation of the carboxylic acid are employed.
Activated Esters: The use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitates the formation of esters under mild conditions. organic-chemistry.orgorganic-chemistry.org This method, known as the Steglich esterification, is particularly useful for substrates that are sensitive to acid. organic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol. The addition of DMAP significantly accelerates the reaction and suppresses the formation of N-acylurea byproducts. organic-chemistry.org
Another approach involves the formation of an N-hydroxysuccinimide (NHS) ester of the N-protected amino acid. organic-chemistry.orgscbt.comnih.govresearchgate.net These activated esters are stable and can be isolated before being reacted with the desired alcohol. For example, N-Acetyl-β-alanine N-Hydroxysuccinimide Ester is a known intermediate. scbt.com The reaction of these NHS esters with alcohols provides the corresponding esters in good yields.
Mixed Anhydrides: The mixed anhydride method, using reagents like isobutyl chloroformate in the presence of a tertiary amine base such as N-methylmorpholine (NMM), is another effective strategy for activating the carboxyl group. beilstein-journals.orgcommonorganicchemistry.comsci-hub.seresearchgate.net The N-acylated amino acid is first converted to a mixed carbonic-carboxylic anhydride, which is a highly reactive intermediate. Subsequent reaction with an alcohol yields the desired ester. A study on peptide coupling using isobutyl chloroformate found that using two equivalents of the preformed mixed anhydride resulted in a 78% yield of the coupled product. beilstein-journals.org Careful control of the reaction temperature, typically around -15°C to 0°C, is crucial to minimize side reactions. google.comsci-hub.se
| Activating Agent | Co-reagent/Catalyst | Substrate Scope | Key Features |
| DCC | DMAP | Acid-sensitive carboxylic acids | Mild conditions, high yields organic-chemistry.orgorganic-chemistry.org |
| N-Hydroxysuccinimide | DCC or other coupling agents | N-protected amino acids | Stable, isolable intermediates scbt.comresearchgate.net |
| Isobutyl Chloroformate | N-Methylmorpholine | N-protected amino acids | Highly reactive intermediate, requires low temperatures beilstein-journals.orgcommonorganicchemistry.com |
Transesterification Processes
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.comorganic-chemistry.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For the synthesis of this compound, one could envision the transesterification of a corresponding methyl or other alkyl ester with ethanol. The reaction is an equilibrium process, and to drive it to completion, a large excess of the desired alcohol (ethanol in this case) is typically used. masterorganicchemistry.com While a versatile method, its application in this specific synthesis would depend on the availability of a suitable precursor ester. A study on the transesterification of ethyl esters with methanol (B129727) catalyzed by a porous phenolsulphonic acid-formaldehyde resin reported yields of up to 97%. researchgate.net
N-Acylation Strategies for Phenylacetylation of Beta-Alanine (B559535) Esters
The introduction of the phenylacetyl group onto the nitrogen atom of a β-alanine ester is a key transformation in one of the primary synthetic routes.
Acyl Chloride-Based Amidation Reactionsacs.org
The reaction of an amine with an acyl chloride is a robust and widely used method for the formation of amide bonds. The Schotten-Baumann reaction provides the classical conditions for this transformation, typically involving the reaction of an acyl chloride with an amine in the presence of an aqueous base. organic-chemistry.orgwikipedia.orgjk-sci.comlscollege.ac.in
In the context of synthesizing this compound, β-alanine ethyl ester would be treated with phenylacetyl chloride. The reaction is generally performed in a two-phase system, where an organic solvent dissolves the ester and the acyl chloride, and an aqueous phase contains an inorganic base, such as sodium hydroxide (B78521) or sodium carbonate, to neutralize the hydrogen chloride gas that is formed as a byproduct. wikipedia.org This neutralization is crucial to prevent the protonation of the starting amine, which would render it unreactive. organic-chemistry.org The optimization of the Schotten-Baumann reaction can be achieved by carefully controlling factors such as temperature, stoichiometry of reagents, and the choice of solvent and base. cam.ac.uk
| Reaction | Reagents | Base | Solvent System | Key Features |
| Schotten-Baumann | β-Alanine ethyl ester, Phenylacetyl chloride | NaOH, Na₂CO₃, or other bases | Typically biphasic (e.g., water and an organic solvent) | Robust amide bond formation, neutralization of HCl byproduct is critical. wikipedia.orgjk-sci.com |
Carboxylic Anhydride-Mediated Approaches
The N-acylation of amino acid esters using carboxylic anhydrides is a well-established and straightforward method. For the synthesis of this compound, this approach involves the reaction of β-alanine ethyl ester with phenylacetic anhydride. The lone pair of electrons on the nitrogen atom of the β-alanine ethyl ester acts as a nucleophile, attacking one of the carbonyl carbons of the phenylacetic anhydride.
This reaction leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond of this compound and releases phenylacetic acid as a byproduct. Typically, the reaction is carried out in the presence of a base to neutralize the carboxylic acid byproduct, driving the reaction towards completion. While effective, this method may require purification steps to remove the unreacted anhydride and the carboxylic acid byproduct. google.com An analogous procedure for the synthesis of ethyl N-acetyl-N-butyl-β-alaninate involves the dropwise addition of acetic anhydride to ethyl 3-aminopropionate at elevated temperatures (80-90°C), followed by a period of heating to ensure the reaction goes to completion.
Enzymatic Acylation Utilizing Immobilized Biocatalysts
Enzymatic methods for N-acylation represent a significant advancement over traditional chemical synthesis, offering high specificity, mild reaction conditions, and reduced environmental impact. nih.gov Immobilized biocatalysts are particularly advantageous as they enhance enzyme stability and allow for easy separation from the reaction mixture and subsequent reuse, making the process more economically viable. researchgate.net
Penicillin G acylase (PGA), an enzyme renowned for its role in the industrial production of semi-synthetic penicillins, has been effectively repurposed for other synthetic applications. tandfonline.comgoogle.com While its primary industrial function is the hydrolysis of the phenylacetyl amide bond of penicillin G, the reverse reaction—synthesis of an amide bond—can be favored under specific conditions. virginia.eduacs.org This catalytic activity is exploited for the N-protection of amino groups in peptide synthesis and other fine chemical production. virginia.edu
For the synthesis of this compound, immobilized PGA can catalyze the kinetically controlled acylation of β-alanine ethyl ester using an activated phenylacetyl donor, such as phenylacetic acid methyl ester. scispace.com By conducting the reaction in organic solvents with controlled water activity, competing hydrolytic side reactions are minimized, allowing for high conversion rates and yields. scispace.com The high specificity of PGA for the phenylacetyl group ensures clean and selective N-acylation, often yielding a product of high purity that requires minimal downstream processing. tandfonline.comscispace.com
Table 1: Key Features of Penicillin G Acylase in N-Acylation
| Feature | Description | Reference |
| Reaction Type | Kinetically controlled amide synthesis | scispace.com |
| Substrate Specificity | High specificity for phenylacetyl acyl donors | tandfonline.com |
| Optimal Medium | Organic solvents with low water activity | scispace.com |
| Key Advantage | Minimizes hydrolytic side reactions, leading to high yields | scispace.com |
| Industrial Relevance | Protection of amino groups in peptide and fine chemical synthesis | virginia.edu |
The optimization of the reaction medium is crucial for maximizing the efficiency of enzymatic synthesis. Biphasic systems, typically composed of water and a water-immiscible organic solvent, offer a unique environment for enzymatic reactions. These systems can favorably shift reaction equilibria by partitioning substrates and products between the two phases based on their polarity. nih.gov In the synthesis of this compound, a biphasic system can be designed where the hydrophobic substrates (e.g., phenylacetic acid ester) are concentrated in the organic phase, while the enzyme remains active in the aqueous phase or at the interface. This partitioning can drive the synthesis forward and has been shown to result in product yields of nearly 100% in analogous ester and peptide synthesis reactions. nih.gov
Green Chemistry Approaches to N-Acylation
Green chemistry principles are increasingly guiding the development of new synthetic methodologies, emphasizing the reduction of waste, elimination of hazardous solvents, and improvement of energy efficiency.
A significant advancement in green organic synthesis is the use of solvent-free reaction conditions, often coupled with microwave irradiation. cem.com Microwave-assisted synthesis can dramatically accelerate reaction rates, leading to significantly shorter reaction times compared to conventional heating methods. nih.gov The direct interaction of microwaves with polar molecules results in rapid and uniform heating, often enhancing reaction yields and selectivity. cem.comnih.gov
For the synthesis of this compound, a solvent-free protocol would involve mixing β-alanine ethyl ester with a phenylacetyl donor, potentially adsorbed onto a solid support like alumina (B75360) or montmorillonite (B579905) clay. cem.comscielo.br Irradiating this mixture with microwaves can complete the acylation in minutes, whereas conventional heating might take several hours. cem.com This approach aligns with green chemistry principles by eliminating the need for solvents, reducing energy consumption, and often simplifying product work-up. scielo.br
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Acylation (Analogous Reactions)
| Parameter | Microwave-Assisted Synthesis | Conventional Heating | Reference |
| Reaction Time | 2-3 minutes | 2-6 hours | cem.comscielo.br |
| Solvent | Typically solvent-free | Often requires organic solvents | cem.com |
| Energy Input | Direct, rapid heating of reactants | Indirect, slower heating | nih.gov |
| Yield | Often higher (e.g., 82-93%) | Generally lower | cem.com |
| Work-up | Simplified, often just extraction | May require extensive purification | scielo.br |
Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, superior process control, and easier scalability. researchgate.netnih.gov In a typical setup for continuous N-acylation, solutions of the reactants, β-alanine ethyl ester and a phenylacetyl donor, are continuously pumped through a reactor containing an immobilized catalyst. nih.govresearchgate.net
This catalyst can be an immobilized enzyme, such as a lipase (B570770) or Penicillin G Acylase, packed into a column (a packed-bed reactor). researchgate.net As the reactant stream flows through the catalyst bed, the N-acylation reaction occurs, and the product stream, containing this compound, exits the reactor continuously. This method allows for high throughput, consistent product quality, and high catalyst reusability. researchgate.net The precise control over parameters such as temperature, pressure, and residence time in a flow reactor enables fine-tuning of the reaction to maximize conversion and minimize byproduct formation, representing a highly efficient and sustainable manufacturing approach. nih.gov
Stereoselective and Asymmetric Synthesis of Beta-Alaninate Derivatives
The creation of chiral β-alaninate derivatives often requires sophisticated methods to control the formation of new stereocenters. Key strategies include the use of chiral auxiliaries, organocatalysis, metal-catalyzed reactions, and diastereoselective additions.
A well-established method for inducing stereoselectivity is the temporary incorporation of a chiral auxiliary. wikipedia.org This molecule guides the stereochemical outcome of a reaction and is subsequently removed. wikipedia.orgblogspot.com Common auxiliaries like Evans-type oxazolidinones or those derived from amino acids are covalently attached to the β-alanine substrate. blogspot.com The steric bulk of the auxiliary directs the approach of incoming reagents, leading to a highly diastereoselective transformation, such as alkylation or acylation. wikipedia.org
For instance, (S)-α-phenylethylamine can be used as a chiral auxiliary in the synthesis of α-substituted-β-amino acids. nih.gov In one protocol, a derivative of β-alanine is prepared using (R,R)-bis(α-phenylethyl)amine, which then undergoes a highly diastereoselective alkylation. nih.gov Subsequent hydrogenolysis and hydrolysis remove the auxiliary to yield the desired enantiomerically enriched β-amino acid. nih.gov
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Evans Oxazolidinones | Aldol and alkylation reactions wikipedia.org | Forms a rigid chelated intermediate, providing excellent facial selectivity. |
| Pseudoephedrine | Alkylation of amides | Forms crystalline products, often allowing for easy purification by recrystallization. |
| Camphorsultam | Diels-Alder and alkylation reactions | Provides high steric hindrance, leading to high diastereoselectivity. |
| (S)-α-phenylethylamine | Synthesis of α-substituted-β-amino acids nih.gov | Inexpensive and commercially available, enabling a simple strategy for asymmetric synthesis. nih.gov |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for metal catalysts. The use of iminium catalysis, for example, has been successful in the enantioselective [4+2] cycloisomerization to construct complex ring systems. nih.gov This strategy can be applied to the synthesis of β-amino acid precursors.
A common organocatalytic route to β-amino esters involves the conjugate addition (Michael reaction) of nucleophiles to α,β-unsaturated compounds, catalyzed by a chiral amine or acid. For example, a chiral secondary amine catalyst, such as a proline derivative, can activate an aldehyde to form a nucleophilic enamine, which then adds to a nitroalkene. The resulting intermediate can be converted to the corresponding β-amino ester with high enantiomeric excess.
Late transition metals are effective catalysts for the synthesis of β-amino acid derivatives. acs.org Asymmetric hydroamination, the direct addition of an N-H bond across a double bond, is a highly atom-economical method. nih.gov Palladium, rhodium, or iridium complexes with chiral phosphine (B1218219) ligands can catalyze the addition of amines to α,β-unsaturated esters to produce β-amino esters in high yields and enantioselectivities. acs.orgnih.gov
Another powerful metal-catalyzed method is the asymmetric hydrogenation of β-enamido esters. Rhodium or ruthenium catalysts bearing chiral ligands like DuPHOS or BINAP can reduce the double bond with exceptional enantiocontrol, affording the protected β-amino ester. researchgate.net
Table 2: Selected Metal-Catalyzed Asymmetric Syntheses of β-Amino Acid Precursors
| Metal/Ligand | Reaction Type | Substrate | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Rh-DuPHOS | Asymmetric Hydrogenation researchgate.net | α,β-unsaturated nitrile | Moderate | up to 48% researchgate.net |
| Ru-BINAP | Asymmetric Hydrogenation researchgate.net | α,β-unsaturated methyl ester | - | up to 84% researchgate.net |
| Iridium Complex | Asymmetric Enamine Hydrogenation acs.org | Cyclic Enamine | 97% | 90% acs.org |
Generating an enolate from a β-alanine derivative and reacting it with an electrophile is a direct method for forming C-C bonds at the α-position. When the β-alanine derivative already contains a chiral center, this process can be highly diastereoselective.
One study demonstrated this by converting β-alanine into a racemic 2-phenylperhydropyrimidin-4-one derivative. redalyc.orgscielo.org.mx The chirality at the C(2) carbon, bearing a phenyl group, effectively controls the stereochemistry of the newly formed center at C(5) during alkylation. redalyc.orgscielo.org.mxscielo.org.mx Deprotonation with a strong base like lithium diisopropylamide (LDA) at -78 °C forms the lithium enolate. scielo.org.mx The subsequent addition of an electrophile occurs preferentially from the face opposite to the bulky phenyl group, resulting in high diastereoselectivity. researchgate.netredalyc.orgscielo.org.mx
Table 3: Diastereoselective Alkylation of a Racemic 2-Phenylperhydropyrimidin-4-one β-Alanine Derivative
| Electrophile | Product | Diastereomeric Ratio (trans:cis) | Yield |
|---|---|---|---|
| Methyl Iodide | 5-methyl derivative | >98:2 | 90% |
| Benzyl (B1604629) Bromide | 5-benzyl derivative | >98:2 | 85% |
| Allyl Bromide | 5-allyl derivative scielo.org.mx | >98:2 | 80% scielo.org.mx |
| Isopropyl Iodide | No reaction | - | 0% |
Data sourced from research on the diastereoselective addition to a racemic β-alanine enolate derivative. redalyc.orgscielo.org.mx
Reaction Optimization and Yield Enhancement Strategies in Batch and Flow Systems
Optimizing the synthesis of this compound involves careful consideration of reaction parameters in both traditional batch and modern flow chemistry systems.
In batch systems , the N-acylation of a β-alanine ester is typically optimized by screening variables such as the coupling reagent, base, solvent, and temperature. Common coupling reagents for forming the amide bond include carbodiimides like DCC or EDC, often with additives like HOBt to improve efficiency and suppress side reactions. researchgate.net The choice of base (e.g., triethylamine, N-methylmorpholine) and solvent can significantly impact reaction rates and yields. Optimization of N-alkylation reactions of β-alanine has been achieved by systematically varying the molar ratios of the base (KOH) and the alkylating agent (butyl bromide) to selectively produce mono- or di-substituted products. nih.gov
Flow chemistry offers significant advantages for reaction optimization and scale-up. oup.com The use of micro-flow reactors enables rapid mixing and precise temperature control, which can lead to higher yields and purities. rsc.org A continuous flow synthesis of β-amino acid derivatives via an asymmetric Mannich reaction has been demonstrated, where the enolate was successfully prepared in 10 seconds at room temperature, a process that is often challenging in batch. oup.com For the synthesis of complex β-amino acid derivatives, a micro-flow reactor enabled a rapid dual activation of substrates that was not feasible in a batch process due to the short lifetime of the activated species. rsc.org This technology allows for safer and more reproducible production, particularly for reactions involving unstable intermediates or hazardous reagents. rsc.org
Advanced Structural Elucidation Techniques Applied to Ethyl N Phenylacetyl Beta Alaninate
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, and its application to ethyl N-(phenylacetyl)-beta-alaninate provides invaluable insights into its atomic framework.
High-resolution 1D NMR spectroscopy is fundamental in verifying the primary structure of this compound by identifying the chemical environment of each hydrogen, carbon, and nitrogen atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit characteristic signals corresponding to its distinct proton environments. The ethyl ester group would present as a quartet for the methylene (B1212753) protons (-O-CH₂-CH₃) and a triplet for the terminal methyl protons (-O-CH₂-CH₃). The protons of the beta-alanine (B559535) backbone would appear as two methylene groups, each likely showing complex splitting patterns due to coupling with each other and the adjacent amide proton. The methylene protons of the phenylacetyl group (-CO-CH₂-Ph) would resonate as a singlet, while the aromatic protons of the phenyl ring would typically appear in the downfield region of the spectrum. The amide proton (-NH-) would be identifiable as a broad singlet or a triplet, depending on the solvent and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms and information about their electronic environments. Key signals would include those for the two carbonyl carbons (one from the ester and one from the amide), the carbons of the ethyl group, the two methylene carbons of the beta-alanine moiety, the methylene carbon of the phenylacetyl group, and the distinct carbons of the phenyl ring.
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can directly probe the nitrogen atom of the amide linkage, providing specific information about its chemical environment and bonding.
A representative table of predicted ¹H and ¹³C NMR chemical shifts is provided below. Actual experimental values can vary based on solvent and other conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl (-O-CH₂-CH₃ ) | ~1.2 (triplet) | ~14 |
| Ethyl (-O-CH₂ -CH₃) | ~4.1 (quartet) | ~60 |
| Beta-alanine (-NH-CH₂-CH₂ -CO-) | ~2.5 (multiplet) | ~35 |
| Beta-alanine (-NH-CH₂ -CH₂-CO-) | ~3.5 (multiplet) | ~37 |
| Phenylacetyl (-CO-CH₂ -Ph) | ~3.6 (singlet) | ~43 |
| Phenyl (Ar-H) | ~7.2-7.4 (multiplet) | ~127-135 |
| Amide (-NH -) | ~6.5 (broad triplet) | - |
| Carbonyl (Ester, -C =O) | - | ~172 |
| Carbonyl (Amide, -C =O) | - | ~170 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the ethyl group's methylene and methyl protons, and between the two methylene groups of the beta-alanine backbone.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is vital for piecing together the molecular fragments. For instance, correlations would be expected between the ester carbonyl carbon and the ethyl methylene protons, and between the amide carbonyl carbon and the adjacent methylene protons of both the beta-alanine and phenylacetyl moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is key for determining stereochemistry and spatial proximity of atoms. It detects through-space correlations between protons that are close to each other, irrespective of their bonding. This can help to define the preferred conformation of the molecule in solution.
The flexibility of the this compound molecule, particularly around its single bonds, can be investigated using dynamic NMR (DNMR) studies. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At lower temperatures, the rotation around certain bonds may become slow on the NMR timescale, leading to the appearance of distinct signals for different conformers. Analysis of these changes can provide thermodynamic and kinetic parameters for the conformational exchange processes.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize the molecule with minimal fragmentation. This allows for the accurate determination of the molecular weight. For this compound (C₁₃H₁₇NO₃), the expected monoisotopic mass is approximately 235.12 g/mol . In ESI-MS, the compound would typically be observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of this compound and for identifying any volatile impurities. The sample is vaporized and separated on a GC column, and the components are then introduced into the mass spectrometer. The resulting mass spectrum for the main peak would confirm the identity of the compound, and any minor peaks in the chromatogram could be analyzed to identify impurities.
The electron ionization (EI) mass spectrum obtained from GC-MS would show a characteristic fragmentation pattern. Key fragments would likely arise from the cleavage of the amide bond, the loss of the ethoxy group from the ester, and the cleavage of the benzyl (B1604629) group.
A table of potential major fragments in the EI mass spectrum is presented below.
| m/z | Proposed Fragment Structure |
| 235 | Molecular ion [M]⁺ |
| 190 | [M - OCH₂CH₃]⁺ |
| 146 | [M - CH₂Ph]⁺ |
| 120 | [Ph-CH₂-CO]⁺ |
| 91 | [CH₂Ph]⁺ (Tropylium ion) |
This detailed structural elucidation, employing a combination of advanced NMR and MS techniques, provides a robust and comprehensive understanding of the chemical nature of this compound.
X-Ray Crystallography for Solid-State Conformation and Crystal Packing
Single-Crystal X-Ray Diffraction Data Collection and Refinement Methodologies
The process of single-crystal X-ray diffraction involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the crystal structure can be solved and refined.
Despite a comprehensive search, no specific crystallographic data, such as unit cell parameters, space group, or refined atomic coordinates for this compound, have been deposited in public crystallographic databases or published in the scientific literature. For related compounds, such as N-(4-nitrophenyl)-β-alanine, studies have detailed the crystal system (monoclinic, P2(1)/c) and unit cell dimensions, showcasing the type of data that would be expected from such an analysis. researchgate.netnih.gov However, no such report exists for this compound.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
A key aspect of crystal structure analysis is the identification and characterization of non-covalent interactions, particularly hydrogen bonds. In this compound, the secondary amide group (N-H) would be expected to act as a hydrogen bond donor, while the carbonyl oxygen of the amide and the ester group could act as hydrogen bond acceptors. These interactions play a critical role in stabilizing the crystal packing.
Analysis of related structures, like N-(4-nitrophenyl)-β-alanine, reveals the formation of dimeric structures through O-H···O hydrogen bonds and further weak interactions via N-H···O bonds. researchgate.netnih.gov However, without experimental crystallographic data for this compound, any discussion of its specific hydrogen bonding networks or other intermolecular forces remains purely speculative.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman effect) corresponds to specific molecular vibrations, providing a fingerprint of the functional groups present.
For this compound, characteristic vibrational bands would be expected for the following functional groups:
N-H stretch: Typically observed in the region of 3300 cm⁻¹.
C-H stretches: Aromatic and aliphatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
C=O stretches: The amide I band (primarily C=O stretch) and the ester C=O stretch would be expected in the 1750-1650 cm⁻¹ region.
N-H bend (Amide II): This vibration typically appears around 1550 cm⁻¹.
Aromatic C=C stretches: These are expected in the 1600-1450 cm⁻¹ region.
While IR and Raman spectra are available for simpler related compounds like β-alanine chemicalbook.com and ethyl 3-phenylpropionate (B1229125) nih.govchemicalbook.com, no published, detailed vibrational analysis for this compound could be located. Therefore, a specific data table of its vibrational frequencies and their assignments cannot be compiled.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left and right circularly polarized light.
This compound is an achiral molecule as it does not possess a stereocenter and cannot exist as enantiomers. Therefore, it will not exhibit a CD or ORD spectrum, and this section is not applicable. The determination of enantiomeric purity and absolute configuration is only relevant for chiral compounds.
Computational and Theoretical Investigations of Ethyl N Phenylacetyl Beta Alaninate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of ethyl N-(phenylacetyl)-beta-alaninate. These methods offer a detailed view of the molecule's energetic landscape and the distribution of electrons, which are key determinants of its chemical behavior.
A hypothetical representation of key dihedral angles that would be investigated in a DFT conformational analysis is presented in Table 1.
| Dihedral Angle | Description | Expected Influence on Conformation |
| O=C-N-C | Amide bond planarity | Strong preference for a planar or near-planar arrangement due to resonance. |
| C-C-N-C | Rotation around the N-Cα bond | Influences the relative position of the phenylacetyl and beta-alanine (B559535) moieties. |
| Ph-CH2-C=O | Rotation of the phenyl group | Determines the orientation of the aromatic ring relative to the rest of the molecule. |
| N-C-C-C=O | Backbone of beta-alanine | Defines the folding of the beta-alanine ethyl ester chain. |
| C-C-O-Et | Ester group orientation | Affects the overall shape and potential for intermolecular interactions. |
This table is a hypothetical representation of the types of data generated from DFT conformational analysis and is not based on published experimental data for this specific molecule.
Ab initio quantum chemistry methods, while computationally more intensive than DFT, can provide highly accurate predictions of spectroscopic parameters. For this compound, these methods can be employed to simulate vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and intensities, one can predict the key peaks in the IR spectrum, which correspond to specific bond stretches and bends (e.g., C=O stretch of the amide and ester, N-H bend, aromatic C-H stretches). Similarly, the prediction of NMR chemical shifts (¹H and ¹³C) and coupling constants through methods like the Gauge-Including Atomic Orbital (GIAO) approach can aid in the structural elucidation and confirmation of the molecule. Theoretical studies on similar organic molecules have shown excellent agreement between predicted and experimental spectra. researchgate.net
Molecular Dynamics Simulations for Solution Behavior and Conformational Flexibility
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in a solvent environment, typically water or an organic solvent, over time. researchgate.netnih.gov By simulating the movements of the molecule and the surrounding solvent molecules, MD can reveal its conformational flexibility and how it adapts to the solution environment. For this compound, MD simulations would likely show that the molecule does not remain in a single static conformation but rather explores a range of related structures. Analysis of the simulation trajectories can provide information on the stability of different conformers, the dynamics of intramolecular hydrogen bonds, and the interaction with solvent molecules. Such simulations on phenylacetamide derivatives have been used to understand their adsorption behavior and interaction with surfaces. researchgate.net
Docking Studies to Model Potential Molecular Interactions (e.g., with non-human proteins)
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. researchgate.netnih.gov In the context of this compound, docking studies could be performed to investigate its potential interactions with the binding sites of various non-human proteins, such as enzymes from bacteria or fungi. researchgate.netresearchgate.net For instance, studies on beta-phenylalanine derivatives have explored their binding to enzymes like dipeptidyl peptidase IV. nih.gov A hypothetical docking study of this compound into the active site of a bacterial enzyme, such as alanine (B10760859) racemase, could reveal potential binding modes and key interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking with aromatic residues). researchgate.net
A hypothetical summary of a docking study is presented in Table 2.
| Target Protein (Non-human) | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Alanine Racemase (Escherichia coli) | 1SFT | -7.5 | Tyr43, Arg136, Ser204 |
| Carbonic Anhydrase II (Neisseria gonorrhoeae) | 1K0S | -6.8 | His94, Thr199, Gln92 |
This table is a hypothetical representation of results from a molecular docking study and is not based on published experimental data for this specific molecule.
Prediction of Spectroscopic Signatures and Chromatographic Retention Characteristics
Computational methods can be used to predict spectroscopic signatures and chromatographic retention times, which are valuable for analytical purposes. As mentioned in section 4.1.2, quantum chemical calculations can predict IR and NMR spectra. Furthermore, quantitative structure-property relationship (QSPR) models can be developed to predict chromatographic retention times (e.g., on a C18 column in reverse-phase HPLC). These models typically use calculated molecular descriptors (e.g., molecular weight, logP, polar surface area) to correlate with experimentally determined retention times of related compounds. For this compound, such predictions would facilitate its identification and quantification in complex mixtures.
Derivatization and Analog Synthesis from Ethyl N Phenylacetyl Beta Alaninate Precursors
Ethyl N-(phenylacetyl)-beta-alaninate serves as a versatile starting material for the synthesis of a wide array of chemical analogs. Its structure allows for modifications at three primary locations: the ester group, the N-acyl moiety, and the beta-alanine (B559535) backbone. These modifications enable the generation of diverse chemical libraries for various research applications, particularly in the field of peptidomimetics.
Role of Ethyl N Phenylacetyl Beta Alaninate As a Key Intermediate in Complex Organic Synthesis
Building Block in the Synthesis of Biologically Relevant Scaffolds
The molecular framework of ethyl N-(phenylacetyl)-beta-alaninate makes it an ideal starting point for constructing various biologically important scaffolds. Beta-amino acid derivatives are integral to many natural and synthetic compounds that exhibit biological activity. nih.gov They are frequently used as key intermediates in the synthesis of complex structures such as β-lactams, which form the core of many antibiotic drugs. nih.gov
Furthermore, the structure is well-suited for conversion into β-functionalized enones, which are powerful precursors for heterocyclic compounds. bioorganica.com.ua These enones can react with N-C-N binucleophiles (compounds with two nitrogen nucleophiles separated by a carbon) to form substituted pyrimidines. bioorganica.com.ua Pyrimidines are a fundamental scaffold in medicinal chemistry, appearing in numerous pharmaceuticals, including antiviral and anticancer agents. The ability to access such privileged structures highlights the role of this compound as a foundational building block.
Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds
In the field of drug discovery, this compound serves as a valuable precursor for creating advanced pharmaceutical intermediates and generating lead compounds for screening. The beta-phenylalanine derivative (β-PAD) scaffold, which is closely related, is found in various therapeutic agents. nih.gov For example, β-PADs are crucial intermediates in the industrial synthesis of drugs like maraviroc, an HIV entry inhibitor, and are used to create antagonists for GPIIb/IIIa receptors, which are involved in blood clotting. nih.gov
By modifying the core structure of this compound, chemists can rapidly generate libraries of diverse molecules. This diversity-oriented synthesis is a cornerstone of modern medicinal chemistry, allowing for the efficient exploration of chemical space to identify novel drug candidates. nih.gov The phenylacetyl group and the beta-alanine (B559535) ester moiety can be independently modified to fine-tune the pharmacological properties of the resulting compounds, making it an excellent starting point for structure-activity relationship (SAR) studies. nih.gov
Applications in the Synthesis of Specialty Chemicals and Materials
Beyond pharmaceuticals, the structural elements of this compound lend themselves to the synthesis of specialty chemicals and advanced materials. The N-phenylacetyl alaninate (B8444949) core is structurally analogous to the fungicide Benalaxyl, suggesting the potential for developing derivatives with applications in agrochemistry. nih.gov
In materials science, polymers containing amino acid pendants have shown unique properties. For instance, poly(phenylacetylene) esters that incorporate amino acid side chains can exhibit chiral recognition capabilities. vulcanchem.com This suggests that this compound could be used as a monomer or a functional building block for creating specialty polymers with tailored properties for applications in chiral separations or biocompatible materials. The beta-alanine component itself is considered a promising platform chemical for producing a range of materials. nih.gov
Utilization in Stereoselective Synthesis for Chiral Product Formation
Although this compound is an achiral molecule, it is a valuable precursor for substrates used in stereoselective synthesis to produce chiral products. Chirality is critical in pharmacology, as different enantiomers of a drug can have vastly different biological activities.
Advanced synthetic methods, such as metal-catalyzed asymmetric reactions, can be used to create chiral molecules from precursors derived from this compound. nih.gov For example, enantioselective hydroamination or hydroesterification of unsaturated derivatives of this compound can be achieved using chiral catalysts based on palladium or copper. nih.gov These reactions can produce β-amino acid derivatives with high enantiomeric purity, which are essential for synthesizing enantiomerically pure drugs and other bioactive molecules. nih.gov The development of such catalytic asymmetric methods allows for the efficient construction of complex molecules with precise three-dimensional structures. nih.gov
Integration into Convergent Synthetic Strategies
This compound is well-suited for integration into convergent synthetic strategies, such as multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, maximizing atom and step economy. nih.govnih.gov This approach accelerates the synthesis of compound libraries for biological screening. nih.gov
The functional groups present in this compound—the secondary amide N-H, the ester carbonyl, and the amide carbonyl—allow it to participate in various MCRs. For instance, derivatives of amino acids are common components in well-known MCRs like the Ugi and Betti reactions. nih.gov In a convergent synthesis, a complex fragment derived from this compound could be prepared separately and then coupled with other fragments in a final, key step. This modular approach is highly advantageous for systematically exploring variations of a target structure to optimize its properties. nih.gov
Data Tables
Table 1: Synthetic Applications of this compound Derivatives
| Synthetic Strategy | Resulting Scaffold/Product Type | Biological/Chemical Relevance |
| Cyclization Reactions | β-Lactams | Core structures of many antibiotic families. nih.gov |
| Heterocycle Formation | Pyrimidines | Foundational scaffolds in antiviral and anticancer drugs. bioorganica.com.ua |
| Derivatization | Pharmaceutical Lead Compounds | Used for structure-activity relationship (SAR) studies in drug discovery. nih.gov |
| Polymerization | Specialty Polymers | Materials with potential for chiral recognition and biocompatibility. vulcanchem.com |
| Asymmetric Catalysis | Chiral β-Amino Acid Esters | Essential building blocks for enantiomerically pure pharmaceuticals. nih.gov |
| Multicomponent Reactions | Complex, Diverse Molecules | Rapid generation of molecular libraries for high-throughput screening. nih.govnih.gov |
Exploration of Biochemical Interactions of Ethyl N Phenylacetyl Beta Alaninate in Non Clinical Model Systems
Enzymatic Recognition and Substrate Specificity in In Vitro Systems
The initial biochemical transformation of ethyl N-(phenylacetyl)-beta-alaninate is anticipated to be the hydrolysis of its ethyl ester bond, a reaction catalyzed by esterases. Carboxylesterases (CES) are a key class of enzymes responsible for the metabolism of a wide array of ester-containing compounds. nih.gov In mammals, two major carboxylesterases, CES1 and CES2, exhibit distinct substrate preferences. nih.govnih.gov
The specificity of these enzymes is largely dictated by the relative sizes of the acyl and alcohol groups of the ester substrate. nih.gov CES1 generally favors substrates with a large acyl group and a small alcohol group, whereas CES2 shows a preference for substrates with a small acyl group and a large alcohol group. nih.gov In the case of this compound, the N-phenylacetyl-beta-alanine portion constitutes the acyl group, which is relatively large and bulky. The alcohol group is ethanol (B145695), which is small. This structural characteristic suggests that this compound would likely be a preferential substrate for CES1 isozymes. nih.gov
Another class of enzymes that could potentially interact with this compound are aminoacylases. These enzymes are known to catalyze both the synthesis and hydrolysis of N-acyl-amino acids. nih.gov While typically studied in the context of N-acetylated amino acids, their substrate scope can be broader, and they represent a potential pathway for the cleavage of the amide bond in N-(phenylacetyl)-beta-alanine, which would be formed upon ester hydrolysis. nih.gov
| Enzyme Class | Predicted Interaction with this compound | Rationale |
| Carboxylesterase 1 (CES1) | High | Substrate has a large acyl group (N-phenylacetyl-beta-alanine) and a small alcohol group (ethanol). nih.gov |
| Carboxylesterase 2 (CES2) | Low | Substrate does not fit the preference for a small acyl group and a large alcohol group. nih.gov |
| Aminoacylases | Possible (for the metabolite N-(phenylacetyl)-beta-alanine) | These enzymes act on N-acyl-amino acids and could potentially hydrolyze the amide bond. nih.gov |
Ligand-Protein Interaction Studies (e.g., with non-human enzymes or receptors)
Recent research has highlighted that beta-alanine (B559535) can competitively bind to alanyl-tRNA synthetases (AARS1) due to its structural similarity to lactate, thereby influencing processes like protein lactylation. frontiersin.org Whether N-acylation with a phenylacetyl group alters this potential interaction remains an open area for investigation. The broader class of N-acyl amino acids has been shown to interact with a variety of receptors, including those in the endocannabinoid system, but specific studies on N-(phenylacetyl)-beta-alanine are lacking. nih.govmdpi.com Future research, including radioligand binding assays and surface plasmon resonance, would be invaluable in characterizing the binding profile of this compound and its primary metabolite, N-(phenylacetyl)-beta-alanine, with a range of non-human proteins. cnr.it
Modulatory Effects on Biochemical Pathways in In Vitro Cell-Free or Cell Culture Models
The potential for this compound and its metabolites to modulate biochemical pathways can be inferred from studies on its constituent molecules, beta-alanine and phenylacetic acid, as well as the broader class of N-acyl amino acids.
Beta-alanine itself has been demonstrated to have significant effects on cellular metabolism. In vitro studies using myotubes have shown that beta-alanine can stimulate mitochondrial biogenesis and enhance oxidative metabolism. nih.gov This is evidenced by increased expression of key regulatory proteins such as peroxisome proliferator-activated receptor β/δ (PPARβ/δ) and mitochondrial transcription factor A (TFAM), leading to a greater mitochondrial content. nih.gov Furthermore, beta-alanine treatment has been associated with increased cellular oxygen consumption. nih.gov
N-acyl amino acids are recognized as a class of signaling lipids with diverse biological activities. nih.govmdpi.com They can influence various cellular processes, and their effects are often mediated through interactions with specific receptors and enzymes. mdpi.com Given that N-(phenylacetyl)-beta-alanine is an N-acyl amino acid, it is plausible that it could exert modulatory effects on signaling pathways, although specific studies are needed to confirm this.
Research on the effects of phenylalanine, a precursor to phenylacetic acid, has shown that it can influence amino acid metabolism and protein synthesis in brain cells in vitro. nih.gov This suggests that the phenylacetyl moiety of the compound could also have bioactivity.
Metabolic Fate Studies in Preclinical Non-Human Organism Models
The metabolic fate of this compound in preclinical non-human models is expected to involve several key biotransformation steps.
The absorption of this compound from the gastrointestinal tract is likely facilitated by its ester structure, which increases its lipophilicity compared to its corresponding carboxylic acid. This may allow for passive diffusion across the intestinal membrane. google.com Upon absorption and within the enterocytes, the compound is expected to be rapidly hydrolyzed by carboxylesterases to N-(phenylacetyl)-beta-alanine and ethanol. nih.govnih.gov
The resulting N-(phenylacetyl)-beta-alanine, as an N-acylated amino acid, may then be absorbed via peptide and amino acid transporters. researchgate.netscispace.com The absorption of amino acids is an active process, often coupled to the co-transport of ions like sodium. researchgate.net The distribution of the metabolites would follow systemic circulation. Phenylacetic acid, a potential downstream metabolite, is known to be distributed throughout the body and can undergo further metabolism, primarily in the liver. nih.govnih.gov
Excretion of the metabolites is anticipated to occur mainly through the kidneys. Phenylacetic acid is known to be conjugated with glycine (B1666218) to form phenylacetylglycine, which is then excreted in the urine. nih.gov Beta-alanine and its metabolites are also cleared renally.
The metabolic pathway of this compound in non-human models can be proposed based on the known metabolism of its components.
Ester Hydrolysis: The initial and primary metabolic step is the hydrolysis of the ethyl ester by carboxylesterases (likely CES1) to yield N-(phenylacetyl)-beta-alanine and ethanol. nih.govnih.gov
Amide Hydrolysis: The resulting N-(phenylacetyl)-beta-alanine could undergo hydrolysis of the amide bond, catalyzed by aminoacylases or other amidases, to produce phenylacetic acid and beta-alanine. nih.gov
Metabolism of Phenylacetic Acid: Phenylacetic acid is primarily metabolized through conjugation with glycine, a reaction catalyzed by phenylacetyl-CoA:glycine N-acyltransferase, to form phenylacetylglycine, which is a major urinary metabolite. nih.gov Phenylacetic acid can also be activated to its coenzyme A thioester, phenylacetyl-CoA. nih.gov
Metabolism of Beta-Alanine: Beta-alanine can be metabolized via several routes. It can undergo transamination to form malonate-semialdehyde, which can then enter fatty acid biosynthesis. wikipedia.orgnih.gov Alternatively, it can be incorporated into the biosynthesis of pantothenic acid (vitamin B5) and coenzyme A. wikipedia.org Beta-alanine can also be metabolized to acetic acid. wikipedia.org
Proposed Metabolic Pathway of this compound
Structural Basis of Molecular Recognition (e.g., co-crystallization with target proteins)
There is a lack of publicly available data on the co-crystallization of this compound or its metabolites with target proteins. However, insights into the structural basis of its molecular recognition can be drawn from the known structures of related enzymes and computational modeling approaches.
The active site of carboxylesterases, the likely primary metabolizing enzymes, contains a catalytic triad (B1167595) (Ser-His-Asp/Glu). nih.gov The specificity of CES1 for substrates with a large acyl group and a small alcohol moiety is due to the architecture of its binding pocket. nih.gov It is hypothesized that the phenylacetyl group of this compound would be accommodated within a hydrophobic region of the active site, positioning the ester bond for nucleophilic attack by the catalytic serine residue.
Molecular docking studies, which have been successfully used to predict the binding of substrates to esterases, could provide valuable structural models of the interaction between this compound and carboxylesterases. nih.gov Such computational analyses can predict the binding energy, orientation of the ligand in the active site, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. nih.gov
For the metabolite N-(phenylacetyl)-beta-alanine, understanding its interaction with potential targets like aminoacylases or other receptors would require dedicated structural biology studies, such as X-ray crystallography or cryo-electron microscopy, to determine the precise molecular interactions. cnr.it
| Compound | Potential Interacting Protein | Key Structural Features for Recognition |
| This compound | Carboxylesterase 1 (CES1) | Large hydrophobic phenylacetyl group, accessible ethyl ester bond. |
| N-(phenylacetyl)-beta-alanine | Aminoacylases | N-acyl amino acid structure, with both amide and carboxyl groups for potential interactions. |
| Beta-alanine | Alanyl-tRNA synthetase 1 (AARS1) | Structural similarity to lactate, allowing for competitive binding. frontiersin.org |
Advanced Analytical Methodologies for the Detection and Quantification of Ethyl N Phenylacetyl Beta Alaninate
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like ethyl N-(phenylacetyl)-beta-alaninate. A reverse-phase approach is anticipated to be most effective for its separation.
The selection and optimization of the stationary and mobile phases are critical for achieving the desired resolution and sensitivity in HPLC analysis.
Stationary Phase: A C18 (octadecyl) stationary phase is a common starting point for the separation of moderately non-polar compounds. These phases provide a good balance of hydrophobicity and surface area for effective interaction and separation. For this compound, a column with a particle size of 3 to 5 µm is recommended to ensure high efficiency and resolution. The selection of a specific C18 column can be guided by factors such as carbon load, end-capping, and pore size, which influence the retention and selectivity.
Mobile Phase: The mobile phase in reverse-phase HPLC typically consists of a mixture of water and a miscible organic solvent. For this compound, a combination of acetonitrile (B52724) and water is a suitable choice. Acetonitrile is favored for its low viscosity and UV transparency. The ratio of acetonitrile to water will need to be optimized to achieve an appropriate retention time; a higher proportion of acetonitrile will decrease the retention time. The addition of a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase and ensuring the analyte is in a consistent protonation state. For mass spectrometry detection, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are necessary.
An example of a starting mobile phase composition could be a gradient elution, beginning with a higher percentage of water and gradually increasing the percentage of acetonitrile. This approach is beneficial for separating the target analyte from potential impurities with different polarities.
Interactive Data Table: HPLC Stationary and Mobile Phase Parameters
| Parameter | Recommended Starting Condition | Optimization Considerations |
| Stationary Phase | C18, 5 µm particle size | Test different C18 column chemistries (e.g., varying carbon load, end-capping) for improved selectivity. Consider smaller particle sizes (e.g., < 2 µm) for UHPLC applications to enhance resolution and speed. |
| Mobile Phase A | Water with 0.1% Formic Acid | Adjust pH with different additives (e.g., trifluoroacetic acid) to optimize peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Evaluate other organic modifiers like methanol (B129727), which may offer different selectivity. |
| Gradient | 50-95% B over 15 minutes | Modify the gradient slope and duration to improve separation of closely eluting peaks. |
| Flow Rate | 1.0 mL/min | Adjust flow rate to optimize resolution and analysis time. |
| Column Temperature | 30 °C | Varying the temperature can affect retention times and selectivity. |
The choice of detector is crucial for both the qualitative and quantitative analysis of this compound.
UV-Vis and Photodiode Array (PDA) Detectors: The presence of the phenylacetyl group in the molecule provides a chromophore that absorbs UV radiation. A UV-Vis detector set at a specific wavelength corresponding to the absorbance maximum of the compound can be used for quantification. A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which aids in peak identification and purity assessment.
Evaporative Light Scattering Detector (ELSD): For compounds that lack a strong chromophore or when universal detection is desired, an ELSD can be employed. This detector is sensitive to any non-volatile analyte and its response is less dependent on the optical properties of the compound.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity. MS detection allows for the determination of the molecular weight of the analyte and provides structural information through fragmentation patterns, leading to unambiguous identification. Techniques like electrospray ionization (ESI) are well-suited for ionizing moderately polar molecules like this compound.
Interactive Data Table: HPLC Detector Options
| Detector | Principle | Advantages for this Compound | Considerations |
| UV-Vis | Measures absorbance of UV-Vis light | Simple, robust, and cost-effective. The phenyl group allows for UV detection. | Requires a chromophore. Wavelength selection is critical for sensitivity. |
| PDA | Acquires a full UV-Vis spectrum | Provides spectral information for peak identification and purity analysis. | More complex data analysis. |
| ELSD | Measures light scattered by analyte particles after solvent evaporation | Universal detection for non-volatile compounds. Does not require a chromophore. | Response can be non-linear. Mobile phase must be volatile. |
| MS | Measures mass-to-charge ratio of ionized molecules | High sensitivity and selectivity. Provides molecular weight and structural information for definitive identification. | Higher cost and complexity. Requires volatile mobile phase additives. |
Gas Chromatography (GC) Techniques
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it may be amenable to GC analysis, potentially after derivatization.
The choice of the GC column and the oven temperature program are fundamental for achieving good separation.
Column Selection: A non-polar or mid-polar capillary column is likely to be suitable for the analysis of this compound. A common choice would be a column coated with a phase such as 5% phenyl-methylpolysiloxane. Standard column dimensions of 30 meters in length, 0.25 mm internal diameter, and a 0.25 µm film thickness generally provide a good balance between resolution and analysis time.
Temperature Programming: A temperature programming approach is essential to ensure the elution of the compound as a sharp peak within a reasonable time. A typical program would start at a lower temperature to allow for the focusing of the analyte at the head of the column, followed by a ramp to a higher temperature to facilitate elution. An initial oven temperature of around 100-150 °C, held for a short period, followed by a ramp of 10-20 °C per minute to a final temperature of 250-300 °C would be a reasonable starting point for method development.
Interactive Data Table: GC Column and Temperature Program Parameters
The presence of a secondary amine in this compound can lead to peak tailing and poor chromatographic performance due to its polarity and potential for hydrogen bonding with active sites in the GC system. Derivatization is a common strategy to overcome these issues by converting the polar N-H group into a less polar, more volatile moiety.
Common derivatization approaches include:
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group.
Acylation: Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine to form a stable, volatile derivative.
The choice of derivatization reagent will depend on the desired volatility and the detector being used. For example, halogenated derivatives can enhance sensitivity with an electron capture detector (ECD). The derivatization reaction conditions, such as temperature and time, must be optimized to ensure complete conversion of the analyte.
Capillary Electrophoresis (CE) for Purity and Chiral Separations
Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged species and for chiral separations. Given that this compound is a neutral molecule at neutral pH, its analysis by CE would likely be performed using Micellar Electrokinetic Chromatography (MEKC).
For purity analysis, MEKC can be used to separate the analyte from charged and neutral impurities. A surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte above its critical micelle concentration. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and their separation is based on these differential partitioning coefficients.
Chiral Separations: If this compound is synthesized in a way that could produce enantiomers (for example, if a chiral center is present in the beta-alanine (B559535) moiety), CE would be an excellent technique for their separation. This is typically achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. The enantiomers form transient diastereomeric complexes with the cyclodextrin, which have different mobilities in the electric field, leading to their separation. The type and concentration of the cyclodextrin, as well as the pH and composition of the background electrolyte, are critical parameters to optimize for achieving chiral resolution.
Interactive Data Table: CE Parameters for Purity and Chiral Analysis
| Parameter | Purity Analysis (MEKC) | Chiral Separation | Optimization Considerations |
| Capillary | Fused silica, 50 µm ID | Fused silica, 50 µm ID | Vary capillary length and internal diameter to affect resolution and analysis time. |
| Background Electrolyte | 20 mM borate (B1201080) buffer, pH 9.2 | 25 mM phosphate (B84403) buffer, pH 2.5 | Optimize buffer pH and concentration to control electroosmotic flow and analyte charge. |
| Additive | 50 mM SDS | 10 mM beta-cyclodextrin | Test different types and concentrations of surfactants (for MEKC) or chiral selectors. |
| Voltage | 20 kV | 25 kV | Adjust voltage to balance analysis time and Joule heating. |
| Temperature | 25 °C | 25 °C | Temperature control is crucial for reproducible migration times. |
| Detection | UV at 214 nm | UV at 214 nm | Select a wavelength that provides good sensitivity for the analyte. |
Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Comprehensive Profiling and Impurity Analysis
Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable tools for the comprehensive profiling and impurity analysis of pharmaceutical compounds like this compound. ajrconline.org These methods offer high sensitivity and selectivity, enabling the detection, identification, and quantification of the main compound as well as any process-related impurities or degradation products. researchgate.netresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds such as this compound. The separation is typically achieved using a reversed-phase liquid chromatography (RPLC) system, which separates compounds based on their hydrophobicity. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]+. ijsdr.org
In the tandem mass spectrometer (MS/MS), the precursor ion (the protonated molecule of this compound) is selected and subjected to collision-induced dissociation (CID). This process fragments the precursor ion into characteristic product ions. By monitoring specific precursor-to-product ion transitions, a highly selective and sensitive detection method, known as Multiple Reaction Monitoring (MRM), can be developed. This allows for accurate quantification of the target analyte even in complex matrices.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another valuable hyphenated technique, particularly for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to increase its volatility and thermal stability, making it amenable to GC analysis. The GC separates compounds based on their boiling points and interactions with the stationary phase of the column. nih.gov Following separation, the compounds are ionized, typically by electron ionization (EI), which is a hard ionization technique that generates a wealth of structural information through extensive fragmentation.
The resulting mass spectra can be compared with spectral libraries for identification of known impurities. researchgate.net Similar to LC-MS/MS, tandem mass spectrometry can be used in GC-MS/MS to enhance selectivity and sensitivity for quantitative analysis.
The general workflow for impurity profiling using these hyphenated techniques involves:
Method Development: Optimization of chromatographic conditions (column, mobile phase/carrier gas, flow rate, temperature) and mass spectrometric parameters (ionization source, collision energy, selection of precursor and product ions).
Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
Analysis of Stressed Samples: The stressed samples are analyzed by LC-MS/MS or GC-MS/MS to separate and identify the degradation products.
Structure Elucidation: The mass spectral data (accurate mass measurements and fragmentation patterns) are used to propose structures for the unknown impurities.
Quantitative Method Development: A validated method is developed for the quantification of identified impurities.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Tandem Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Precursor Ion (m/z) | [M+H]+ of this compound |
| Product Ions (m/z) | To be determined experimentally |
Note: These are hypothetical parameters and would require experimental optimization.
Spectrophotometric and Fluorimetric Assay Development for Detection
Spectrophotometric and fluorimetric methods are valuable for the routine quantification of compounds, offering simplicity, cost-effectiveness, and high throughput. The development of such assays for this compound would depend on the chromophoric and fluorophoric properties of the molecule or its derivatives.
UV-Visible Spectrophotometry relies on the principle that molecules absorb light at specific wavelengths. The phenylacetyl group in this compound contains a benzene (B151609) ring, which is a chromophore that absorbs UV radiation. A simple UV spectrophotometric method could be developed by dissolving the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) and measuring its absorbance at the wavelength of maximum absorption (λmax), which is expected to be in the UV region. For a related compound, (S)-N-phenylacetyl-L-prolylglycine ethyl ester, a UV-spectrophotometric method was developed with a λmax at 258 nm. researchgate.net
The concentration of the compound can then be determined using the Beer-Lambert law, which states that the absorbance is directly proportional to the concentration of the analyte. For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.
Fluorimetry is a more sensitive technique than spectrophotometry and is based on the ability of some molecules to fluoresce, i.e., to absorb light at one wavelength and emit it at a longer wavelength. The native fluorescence of this compound is likely to be weak. Therefore, a fluorimetric assay would likely require derivatization with a fluorescent tagging reagent.
A common approach is to introduce a highly fluorescent group into the molecule. For a primary or secondary amine, reagents such as fluorescamine (B152294) or o-phthalaldehyde (B127526) (OPA) in the presence of a thiol could be used to form fluorescent derivatives. However, the amide nitrogen in this compound is not sufficiently nucleophilic for these reactions. An alternative strategy could involve hydrolysis of the amide or ester bond to generate a primary amine or a carboxylic acid, which could then be derivatized.
The development of a fluorimetric assay would involve:
Selection of a suitable derivatizing agent and optimization of the reaction conditions (pH, temperature, time, and reagent concentration).
Determination of the excitation and emission wavelengths of the fluorescent derivative.
Construction of a calibration curve by plotting fluorescence intensity versus the concentration of standard solutions.
Table 2: Potential Spectrophotometric Method Parameters for this compound
| Parameter | Potential Value/Condition |
| Instrument | UV-Visible Spectrophotometer |
| Wavelength of Maximum Absorption (λmax) | To be determined (likely in the UV region) |
| Solvent | Ethanol or Methanol |
| Linearity Range | To be established |
| Correlation Coefficient (r²) | > 0.999 |
Method Validation: Accuracy, Precision, Linearity, Range, Robustness, and Limit of Detection/Quantification
Method validation is a critical process in analytical chemistry that demonstrates that an analytical method is suitable for its intended purpose. For the quantification of this compound, any developed analytical method, whether it be LC-MS/MS, GC-MS/MS, spectrophotometric, or fluorimetric, must undergo rigorous validation in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration (a standard) and comparing the measured value to the certified value. Another approach is to perform recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels.
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. It is evaluated at three levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Reproducibility: The precision between different laboratories.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is determined by analyzing a series of dilutions of a standard solution and plotting the analytical response versus the concentration. The linearity is typically expressed by the correlation coefficient (r²) of the calibration curve.
Range is the interval between the upper and lower concentration levels of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an LC method, these variations could include changes in the mobile phase composition, pH, column temperature, and flow rate.
Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly established as the concentration that gives a signal-to-noise ratio of 10:1. d-nb.info For a compound like β-N-methylamino-L-alanine, a lower limit of detection of 40 nM and a limit of quantification of 400 nM have been reported using a specific mass spectrometry-based method. nih.gov
Table 3: Typical Acceptance Criteria for Method Validation Parameters
| Parameter | Acceptance Criterion |
| Accuracy | Recovery of 98-102% |
| Precision (RSD) | Repeatability: ≤ 2% Intermediate Precision: ≤ 3% |
| Linearity (r²) | ≥ 0.999 |
| Range | Defined by linearity, accuracy, and precision |
| Robustness | No significant change in results with minor variations |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
Future Directions and Emerging Research Avenues for N Phenylacetyl Beta Alaninate Esters
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Synthesis
The synthesis of N-acyl-beta-alanine esters is a cornerstone for their further study and application. Future research is heavily focused on developing new catalytic systems that offer higher yields, greater selectivity, and more environmentally friendly conditions than traditional methods.
A primary area of development is in biocatalysis. Lipases, such as immobilized Candida antarctica lipase (B570770) B (CAL-B), have demonstrated excellent selectivity in the acylation of related structures. uclouvain.be Research is moving towards expanding the library of effective enzymes and optimizing their performance. For instance, ω-transaminases (ω-TA) are being explored for the enantioselective synthesis of β-phenylalanine derivatives, which are precursors to the target esters. nih.gov These enzymes, sourced from bacteria like Alcaligenes denitrificans, can achieve high enantioselectivity. nih.gov A key future goal is the development of robust, recyclable catalysts. One innovative approach involves grafting catalysts onto magnetic nanoparticles, which offers a large surface area and easy separation from the reaction mixture, contributing to a more sustainable process. nih.gov
In addition to biocatalysts, organometallic catalysts are also a promising frontier. Asymmetric pallado-mediated hydroesterification has been successfully used for related N-(1-arylvinyl)phthalimides, yielding products with high enantioselectivity. nih.gov Future work will likely involve adapting these palladium complexes and developing novel ligands specifically tailored for the synthesis of N-(phenylacetyl)-beta-alaninate esters, aiming to improve both yield and stereocontrol.
Continuous-flow synthesis represents a paradigm shift for scalable production. Lipase-catalyzed Michael addition of amines to acrylates in continuous-flow microreactors has proven effective for producing β-amino acid esters with short residence times and high yields under mild conditions. mdpi.com Adapting this technology for the specific two-step synthesis of ethyl N-(phenylacetyl)-beta-alaninate could offer a highly efficient, automated, and scalable manufacturing process.
| Catalytic System | Catalyst Example | Key Advantages | Research Direction |
| Biocatalysis (Lipases) | Immobilized Candida antarctica lipase B (CAL-B) | High enantioselectivity, mild conditions, green acyl donors uclouvain.be | Enzyme engineering for broader substrate scope |
| Biocatalysis (Transaminases) | ω-Transaminase (ω-TA) | High kinetic resolution for enantioselective synthesis nih.gov | Integration into multi-enzyme cascade reactions |
| Heterogeneous Catalysis | Catalyst on magnetic nanoparticles | Recyclability, high surface area, low toxicity nih.gov | Development of multifunctional nanoparticle catalysts |
| Organometallic Catalysis | [allylPdCl]₂ complex with DIOP ligand | High enantioselectivity in hydroesterification nih.gov | Design of new ligands for improved reactivity |
| Flow Chemistry | Immobilized Thermomyces lanuginosus lipase (Lipozyme TL IM) | Short reaction times, high yield, process control mdpi.com | Multi-step continuous synthesis of target esters |
Integration into Advanced Materials Science and Engineering
The unique chemical structure of N-(phenylacetyl)-beta-alaninate esters makes them attractive building blocks for advanced materials. Their amphiphilic nature, combining hydrophobic (phenylacetyl) and hydrophilic (ester and amide) groups, suggests potential applications in self-assembling systems. Future research could explore how modifying the alkyl chain of the ester or the aromatic substitution pattern influences the formation of micelles, vesicles, or hydrogels.
These molecules can serve as functional monomers or additives in polymer science. Bioorthogonal chemistry provides a powerful toolkit for covalently incorporating these esters into polymer backbones or onto material surfaces. nih.govnih.gov For example, by introducing a bioorthogonal handle (like an azide (B81097) or alkyne) onto the phenylacetyl group, the ester could be "clicked" onto a polymer scaffold, imparting specific properties. This could be used to create biocompatible coatings, functionalized hydrogels for tissue engineering, or drug delivery systems. nih.gov Research into bifunctional amino acid ester prodrugs has already demonstrated the potential for these molecules to be used in targeted delivery systems, a concept that could be expanded to material-based delivery platforms. acs.org
Chemoinformatics and Machine Learning Approaches for Structure-Reactivity Prediction
As the complexity of chemical synthesis and applications grows, computational tools are becoming indispensable. Chemoinformatics and machine learning (ML) offer powerful methods to predict the properties and reactivity of N-(phenylacetyl)-beta-alaninate esters and their derivatives without the need for extensive empirical testing.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key area of future research. nih.govresearchgate.net By generating a dataset of N-acyl-beta-alaninate ester analogues and their measured properties (e.g., catalytic efficiency, material properties, biological activity), ML algorithms like Random Forest (RF), Gradient Boosting (e.g., XGBoost), and even deep learning models like Convolutional Neural Networks (CNNs) can be trained to build predictive models. nih.govmdpi.com These models use molecular descriptors—numerical representations of a molecule's structure—to establish a mathematical link between structure and function. nih.gov A crucial step in this process is feature selection to identify the most relevant descriptors and avoid overfitting. nih.gov
The Prediction of Activity Spectra for Substances (PASS) algorithm, a machine learning method, has already been used to predict potential biological activities for related N-aryl-β-alanine derivatives, demonstrating the utility of these approaches. researchgate.net Future work will involve creating more sophisticated models specifically for N-(phenylacetyl)-beta-alaninate esters to guide the design of new molecules with desired properties, whether for catalysis, materials science, or biological applications. This in silico screening can dramatically accelerate the discovery process by prioritizing the most promising candidates for synthesis and testing.
| ML/Chemoinformatics Tool | Application | Potential for N-(Phenylacetyl)-beta-alaninate Esters |
| QSAR Modeling | Predicts biological activity or physicochemical properties from structure nih.govresearchgate.net | Guide the design of esters with enhanced material or catalytic properties. |
| Machine Learning Algorithms (RF, XGB) | Classify compounds and build predictive models of activity nih.gov | Predict the success of a specific catalyst-substrate pairing or the self-assembly behavior of a new derivative. |
| Deep Learning (CNNs) | Learn features directly from molecular graphs for prediction mdpi.com | Identify novel structural motifs that lead to desired functionalities without prior knowledge. |
| PASS (Prediction of Activity Spectra) | Predict a wide range of biological activities in silico researchgate.net | Screen for unexplored biological or chemical applications, guiding experimental verification. |
Exploration of Bioorthogonal Applications and Chemical Biology Probes
Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. nih.gov The N-(phenylacetyl)-beta-alaninate ester scaffold is a prime candidate for derivatization into chemical biology probes.
A key future direction is the incorporation of "click chemistry" handles. By synthesizing analogues where the phenyl ring is functionalized with an azide or a terminal alkyne, these molecules can be readily conjugated to other molecules bearing the complementary functional group. This allows for the specific labeling of biomolecules or materials. nih.gov For example, an azide-modified N-(phenylacetyl)-beta-alaninate ester could be used to tag proteins or sugars that have been metabolically engineered to contain an alkyne, enabling visualization or purification. nih.gov
Another advanced application is in pretargeted imaging or therapy. mdpi.com In this strategy, a modified antibody carrying a bioorthogonal group (e.g., a tetrazine) is administered and allowed to accumulate at a target site, such as a tumor. Subsequently, a smaller probe molecule, such as a radiolabeled N-(phenylacetyl)-beta-alaninate ester carrying the complementary dienophile (e.g., a trans-cyclooctene), is administered. The two components react in vivo via an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, concentrating the imaging or therapeutic agent at the desired location. mdpi.com Research in this area would focus on designing stable, reactive, and biocompatible derivatives of the core ester structure for use in these sophisticated biomedical applications.
Sustainable and Scalable Production Methodologies
The principles of green chemistry are increasingly guiding synthetic route design. For N-(phenylacetyl)-beta-alaninate esters, future research will prioritize the development of production methods that are both sustainable and economically scalable.
The enzymatic synthesis of the final product is another key area. As mentioned, lipase-catalyzed reactions can proceed under mild conditions. mdpi.com Using fatty acids as green acyl donors instead of more reactive and less stable acid chlorides is an attractive strategy that generates water as the only byproduct. uclouvain.be Combining these green steps—biosynthesis of the β-alanine precursor followed by an enzymatic, solvent-minimized coupling reaction—in a continuous-flow system represents the pinnacle of sustainable and scalable production for this class of compounds. mdpi.com
Discovery of Unexplored Mechanistic Pathways and Interactions within Complex Chemical Systems
While the synthesis of N-(phenylacetyl)-beta-alaninate esters is an active area of research, their behavior and potential roles within more complex chemical or biological systems remain largely unexplored. Future research will delve into the fundamental mechanistic pathways that govern their formation and reactivity.
One avenue is the study of enzyme promiscuity. Enzymes engineered for one reaction often exhibit side activities. It is conceivable that enzymes within complex metabolic networks could catalyze the formation or degradation of N-acyl amino acid esters through previously unknown pathways. nih.gov For example, studies on related N-acyl alanine (B10760859) methyl esters in bacteria suggest they may have ecological roles as antibiotics, indicating they participate in complex inter-species signaling or warfare. nih.gov Investigating whether this compound has similar activities could uncover new biological functions and interactions.
Furthermore, the fundamental chemistry of the N-acyl-beta-alanine linkage could be explored in the context of prebiotic chemistry or alternative biochemistries. While life on Earth is based on α-amino acids, the prevalence of β-amino acids like β-alanine in nature suggests they could play roles in non-canonical peptide-like structures or metabolic pathways. wikipedia.orgnist.gov Mechanistic studies could explore the stability and catalytic activity of these ester derivatives in environments mimicking early Earth conditions or within complex, self-organizing chemical systems, potentially revealing novel, non-biological catalytic cycles or assembly processes.
Q & A
Q. Q1. What are the recommended analytical techniques for characterizing ethyl N-(phenylacetyl)-β-alaninate, and how can researchers validate purity and structural integrity?
Answer:
- Chromatographic Methods : Use reverse-phase HPLC with UV detection (λ = 210–260 nm) to assess purity. Calibrate with a reference standard (e.g., ≥98% purity, as per analytical-grade protocols) .
- Spectroscopic Validation :
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H] at m/z 264.3 for C _{18}NO) .
Q. Q2. How can researchers design a reproducible synthesis protocol for ethyl N-(phenylacetyl)-β-alaninate?
Answer:
- Reaction Optimization :
- Coupling Agents : Use EDC/NHS for amide bond formation between β-alanine ethyl ester and phenylacetic acid. Monitor pH (6.5–7.5) to minimize side reactions .
- Solvent Selection : Anhydrous dichloromethane (DCM) or DMF for high yields (>85%) .
- Workup Protocol :
- Yield Validation : Compare theoretical vs. experimental yields using gravimetric analysis and HPLC purity checks .
Advanced Research Questions
Q. Q3. What theoretical frameworks guide the study of ethyl N-(phenylacetyl)-β-alaninate’s reactivity in peptide mimetics?
Answer:
- Molecular Orbital Theory : Predict electron density distribution at the amide bond using DFT calculations (e.g., Gaussian 16) to assess hydrolysis susceptibility .
- Structure-Activity Relationships (SAR) : Link steric effects of the phenylacetyl group to enzymatic stability (e.g., resistance to proteases like MMP3) .
- Empirical Validation : Perform kinetic studies (pH 2–9, 37°C) to quantify hydrolysis rates and correlate with computational models .
Q. Q4. How can contradictory data in stability studies be resolved, and what methodological adjustments are critical?
Answer:
- Contradiction Source : Discrepancies in thermal degradation rates may arise from:
- Analytical Variability : Ensure consistent HPLC column temperature (±1°C) and mobile phase composition .
- Sample History : Document storage conditions (e.g., freeze-thaw cycles, light exposure) .
- Resolution Strategies :
Q. Q5. What advanced separation technologies are suitable for isolating enantiomers or byproducts of ethyl N-(phenylacetyl)-β-alaninate?
Answer:
- Chiral Chromatography : Use amylose-based chiral columns (e.g., Chiralpak IA) with heptane/ethanol (90:10) to resolve enantiomers .
- Membrane Technologies : Tangential flow filtration (TFF) with 1 kDa MWCO membranes to remove low-MW impurities .
- Validation : Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC .
Methodological Integration
Q. Q6. How can researchers align experimental design with broader chemical engineering principles (e.g., CRDC classifications)?
Answer:
- CRDC Framework : Map synthesis protocols to subclass RDF2050103 (Chemical Engineering Design) for scalable reactor configurations .
- Process Simulation : Use Aspen Plus to model mass transfer limitations in esterification reactors .
- Sustainability Metrics : Quantify E-factor (kg waste/kg product) and optimize solvent recovery .
Q7. What role does theoretical scaffolding play in formulating research questions about this compound’s bioactivity?
Answer:
- Hypothesis Generation : Leverage enzyme-substrate docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., IL-6) .
- Experimental Iteration : Combine in vitro assays (e.g., SPR for binding affinity) with computational predictions to refine SAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
